molecular formula C19H22N6OS B2521704 3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034369-94-1

3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2521704
CAS No.: 2034369-94-1
M. Wt: 382.49
InChI Key: ADCRFUIPLAEDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry. This compound is of significant interest for early-stage pharmaceutical research and development, particularly in the screening of new therapeutic agents. The molecular design incorporates a pyrrolidin-1-yl moiety at the 6-position of the triazolopyridazine core, a feature known to influence pharmacokinetic properties, and a 3-(phenylthio)propanamide side chain, which may contribute to target binding and selectivity. The triazolopyridazine core is a known pharmacophore with demonstrated potential in various biological contexts. Research on related pyridazinone compounds has shown potent vasorelaxant activity by upregulating endothelial nitric oxide synthase (eNOS) expression and increasing aortic nitric oxide levels . Furthermore, other derivatives based on nitrogen-containing heterocycles, such as nitroimidazopyridazines, have been explored for their potent sub-nanomolar activity against protozoal parasites like Giardia lamblia . While the specific biological activity and molecular target of this compound require experimental validation, its structure suggests potential as a key intermediate or candidate for hit-to-lead optimization in drug discovery campaigns. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its mechanism of action, which may involve enzyme inhibition or receptor modulation, in specific disease models.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c26-19(10-13-27-15-6-2-1-3-7-15)20-14-18-22-21-16-8-9-17(23-25(16)18)24-11-4-5-12-24/h1-3,6-9H,4-5,10-14H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCRFUIPLAEDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CCSC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant pharmacological studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a phenylthio group with a pyrrolidinyl-triazolo-pyridazine moiety. The structural formula can be represented as follows:

C17H20N4S\text{C}_{17}\text{H}_{20}\text{N}_4\text{S}

This structure is significant as it combines features from different pharmacophores known to exhibit biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. In vitro studies indicate that it may act as an inhibitor of specific kinases associated with tumor growth and metastasis. For instance, the compound has shown potential inhibitory effects on the c-Met kinase pathway, which is critical in several cancers.

Key Findings from Studies

  • Cytotoxicity : The compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 µM to 2.73 µM .
  • Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This suggests a potential mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death .
  • Comparative Efficacy : In comparative studies, the efficacy of this compound was measured against established treatments such as Foretinib, revealing similar potency in inhibiting c-Met kinase activity .

In Vitro Studies

The biological evaluation involved various assays to assess the cytotoxic effects and kinase inhibition capabilities:

CompoundCancer Cell LineIC50 (µM)Remarks
3-(phenylthio)...A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Comparable to Foretinib
HeLa2.73 ± 0.33Induces apoptosis

Case Studies

In a case study involving human hepatocyte cell lines (LO2), the compound exhibited lower toxicity compared to cancerous cells, indicating a degree of selectivity that is desirable in anticancer agents . This selectivity is crucial for minimizing side effects during treatment.

Conclusion and Future Directions

The compound This compound shows promising biological activity as an anticancer agent through mechanisms involving kinase inhibition and apoptosis induction. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Structural Optimization : To enhance potency and selectivity.
  • Broader Pharmacological Profiles : Exploring other potential therapeutic applications beyond oncology.

Comparison with Similar Compounds

Core Modifications: 6-Position Substituents

The 6-position of the triazolopyridazine core is critical for modulating electronic and steric properties. Key analogs include:

Compound Name 6-Substituent Molecular Weight Key Features
3-(Phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide Pyrrolidin-1-yl ~400 (estimated) Basic amine enhances solubility; potential for hydrogen bonding .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide Methoxy 379.4 Electron-donating methoxy improves metabolic stability; benzimidazole enhances π-π stacking .
3-(Phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide Thiophen-2-yl 395.5 Aromatic thiophene increases lipophilicity; may influence cytochrome P450 interactions .
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide Methyl 389.5 Methyl group reduces steric hindrance; phenylthio maintains lipophilicity .

Side Chain Variations: Propanamide Modifications

The propanamide side chain influences target binding and pharmacokinetics:

  • Phenylthio group : Present in the target compound and analogs, this moiety enhances membrane permeability due to sulfur’s polarizability and hydrophobic aromaticity .
  • Benzimidazole ethyl group (): Introduces a bulky, planar heterocycle, likely improving affinity for enzymes or receptors requiring π-π interactions .
  • Thiophene substitution (): Compared to pyrrolidine, thiophene’s electron-rich nature may alter binding kinetics in redox-sensitive targets .

Research Findings and Implications

Pharmacological Potential

  • Methoxy analog (): The benzimidazole side chain aligns with known protease inhibitors, suggesting possible antiviral or anticancer applications .
  • Thiophene analog (): May exhibit improved metabolic stability over pyrrolidine due to reduced amine oxidation .

Physicochemical Properties

  • Pyrrolidine vs. methoxy : Pyrrolidine increases basicity (predicted pKa ~8.5) compared to methoxy’s neutral character, impacting ionization state in physiological environments .
  • Phenylthio vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.